6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
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Overview
Description
6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C14H13ClF3N3. It is a member of the pyrimidine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the reaction of 6-chloro-5-isopropylpyrimidin-4-amine with 4-(trifluoromethyl)phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-isopropyl-2-(methylthio)pyrimidin-4-amine
- 4-(trifluoromethyl)benzylamine
- 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
Uniqueness
6-chloro-5-isopropyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its trifluoromethyl group contributes to its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H13ClF3N3 |
---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
6-chloro-5-propan-2-yl-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13ClF3N3/c1-8(2)11-12(15)19-7-20-13(11)21-10-5-3-9(4-6-10)14(16,17)18/h3-8H,1-2H3,(H,19,20,21) |
InChI Key |
QFFUYSFTRPMRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CN=C1Cl)NC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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